molecular formula C10H7ClN2O3 B2600855 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 334832-82-5

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B2600855
CAS No.: 334832-82-5
M. Wt: 238.63
InChI Key: MFQVFEHBGPWURG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClN2O3 and its molecular weight is 238.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of pyrazole derivatives, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, has been investigated. These compounds exhibit regiospecific synthesis, and single-crystal X-ray analysis was crucial for unambiguous structure determination. Differences in the conformation of methoxybenzene and pyrazole rings in the compound result in unique molecular structures (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Synthesis of Derivatives

  • The pyrazole-3-carboxylic acid has been used to synthesize a variety of N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and related compounds. These reactions involved acid chloride intermediates and various hydroxylamine and carbazate derivatives, yielding products in good to excellent yields (Korkusuz & Yıldırım, 2010).

Dye Production

  • 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used as a coupling component to react with various heterocyclic diazo salts and aniline derivatives. This process produces mono-/bi-heterocyclic dyes, with the λmax of the dyes being influenced by the substituent effects on aromatic rings and the type of heterocyclic rings (Tao et al., 2019).

Antibacterial Applications

  • Certain derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria. The sulfamide derivative was particularly noted for its antibacterial efficacy (Bildirici, Şener, & Tozlu, 2007).

Properties

IUPAC Name

1-(4-chlorophenyl)-4-hydroxypyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-6-1-3-7(4-2-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQVFEHBGPWURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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